molecular formula C19H18FNO2 B2413891 2-(4-Fluorobenzylidene)-4-methyl-3-oxo-N-phenylpentanamide CAS No. 693793-71-4

2-(4-Fluorobenzylidene)-4-methyl-3-oxo-N-phenylpentanamide

Cat. No.: B2413891
CAS No.: 693793-71-4
M. Wt: 311.356
InChI Key: KBANEMVRSQMCOI-ATVHPVEESA-N
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Description

2-(4-Fluorobenzylidene)-4-methyl-3-oxo-N-phenylpentanamide is an organic compound that features a fluorobenzylidene group, a methyl group, and a phenylpentanamide structure

Preparation Methods

The synthesis of 2-(4-Fluorobenzylidene)-4-methyl-3-oxo-N-phenylpentanamide typically involves a multi-step process. One common method is the Claisen-Schmidt condensation reaction, where an aldehyde and a ketone react in the presence of a base to form an α,β-unsaturated carbonyl compound. For this specific compound, the reaction involves 4-fluorobenzaldehyde and 4-methyl-3-oxo-N-phenylpentanamide under basic conditions . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated systems to ensure consistency and efficiency.

Chemical Reactions Analysis

2-(4-Fluorobenzylidene)-4-methyl-3-oxo-N-phenylpentanamide undergoes various chemical reactions, including:

Scientific Research Applications

2-(4-Fluorobenzylidene)-4-methyl-3-oxo-N-phenylpentanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-Fluorobenzylidene)-4-methyl-3-oxo-N-phenylpentanamide involves its interaction with molecular targets such as enzymes or receptors. The fluorobenzylidene group can enhance binding affinity through π-π interactions, while the carbonyl group can participate in hydrogen bonding. These interactions can modulate the activity of the target proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar compounds to 2-(4-Fluorobenzylidene)-4-methyl-3-oxo-N-phenylpentanamide include:

Properties

IUPAC Name

(2Z)-2-[(4-fluorophenyl)methylidene]-4-methyl-3-oxo-N-phenylpentanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18FNO2/c1-13(2)18(22)17(12-14-8-10-15(20)11-9-14)19(23)21-16-6-4-3-5-7-16/h3-13H,1-2H3,(H,21,23)/b17-12-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBANEMVRSQMCOI-ATVHPVEESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)C(=CC1=CC=C(C=C1)F)C(=O)NC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C(=O)/C(=C/C1=CC=C(C=C1)F)/C(=O)NC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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